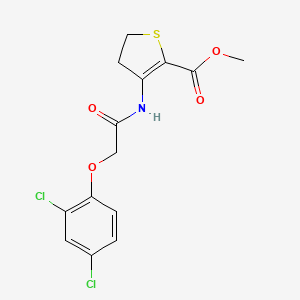![molecular formula C15H15N3OS B3007568 3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888444-52-8](/img/structure/B3007568.png)
3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including an indole ring and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrimidine is a six-membered ring with two nitrogen atoms. The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and pyrimidine rings, followed by the introduction of the allyl and ethylthio groups. The exact synthetic route would depend on the specific reactivity and stability of the intermediate compounds .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indole and pyrimidine rings suggests a planar, aromatic structure for these portions of the molecule. The allyl and ethylthio groups would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and pyrimidine rings, as well as the allyl and ethylthio groups. The indole ring is known to undergo electrophilic substitution reactions, while the pyrimidine ring can participate in a variety of reactions including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and possibly soluble in organic solvents .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
The compound has shown promising anti-tumor potential. Researchers have synthesized novel derivatives based on its structure, leading to compounds with moderate to excellent antiproliferative activity against various cancer cell lines (Hela, A549, HepG2, and MCF-7). These derivatives inhibit cell proliferation in a dose-dependent manner, with some exhibiting IC50 values as low as 9.42 μM .
Molecular Docking Studies
Molecular docking studies have revealed the binding orientations of these synthesized compounds in the active site of c-Met, a receptor associated with cancer progression. Understanding their interactions at the molecular level informs drug design and optimization .
Hydrazide Synthesis
The compound’s structure has been utilized for the synthesis of hydrazide derivatives. Researchers achieved mono and dialkylation of pyridazino[4,5-b]indole, yielding target hydrazides. These hydrazides find applications in various chemical processes .
Indole Synthesis
A tandem reaction involving 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione has been developed to access 2,3-disubstituted indoles. The compound serves as a valuable precursor in this synthetic pathway, enabling the construction of diverse indole derivatives .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of this compound is phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a crucial role in the PI3K/AKT/mTOR signaling pathway. In diseases like cancer and diabetes, this pathway significantly impacts cell growth, motility, survival, and metabolism .
Mode of Action
The compound interacts with PI3K, inhibiting its activity. By doing so, it disrupts downstream signaling events mediated by AKT and mTOR. This inhibition leads to changes in cell proliferation, survival, and metabolism. The up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes further contribute to its cytotoxic effects .
Biochemical Pathways
The affected pathways include the PI3K/AKT/mTOR cascade. Dysregulation of this pathway is common in cancer, making it an attractive target for therapeutic intervention. Additionally, this compound may impact other cellular processes due to its structural similarity to other pharmacologically relevant scaffolds .
Result of Action
At the molecular level, the compound induces apoptosis by modulating gene expression. Cellular effects include growth inhibition, reduced survival, and altered metabolism. These changes collectively contribute to its cytotoxic activity against cancer cells .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Understanding these factors is crucial for optimizing its therapeutic use .
Propiedades
IUPAC Name |
2-ethylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-9-18-14(19)13-12(17-15(18)20-4-2)10-7-5-6-8-11(10)16-13/h3,5-8,16H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHIZXZQAVZRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

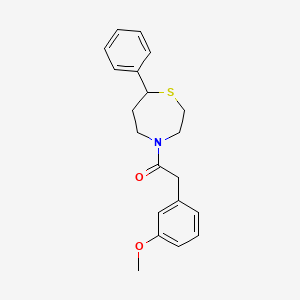
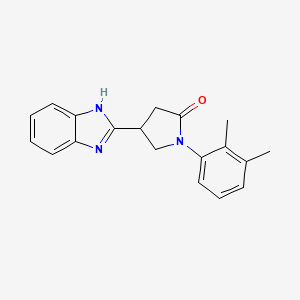
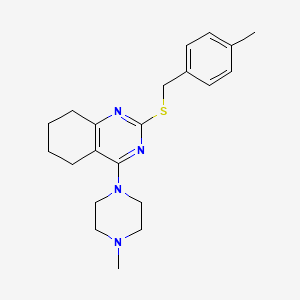
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)
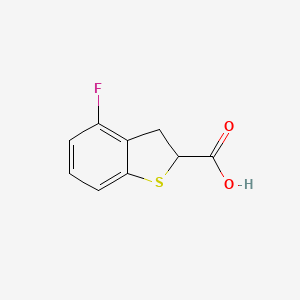
![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)
![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)
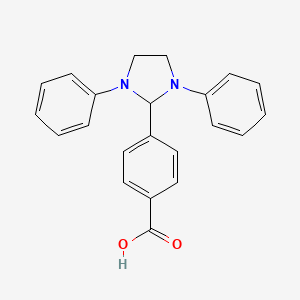

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)
